molecular formula C28H26BrN3O5S B15284503 ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284503
M. Wt: 596.5 g/mol
InChI Key: PNOBOIRZJWWGTO-NMZFSUIYSA-N
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Description

Ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple stepsThe final step involves the formation of the thiophene ring and the esterification to obtain the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom .

Scientific Research Applications

Ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H26BrN3O5S

Molecular Weight

596.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C28H26BrN3O5S/c1-2-37-28(35)25-26(34)23(38-27(25)30-20-6-4-3-5-7-20)14-18-16-32(22-9-8-19(29)15-21(18)22)17-24(33)31-10-12-36-13-11-31/h3-9,14-16,34H,2,10-13,17H2,1H3/b23-14-,30-27?

InChI Key

PNOBOIRZJWWGTO-NMZFSUIYSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CC(=O)N4CCOCC4)/SC1=NC5=CC=CC=C5)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CN(C3=C2C=C(C=C3)Br)CC(=O)N4CCOCC4)SC1=NC5=CC=CC=C5)O

Origin of Product

United States

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